Fexofenadine Methyl Ester Fexofenadine Methyl Ester A derivative of Fexofenadine. Fexofenadine is a non-sedating antihistamine that selectively antagonizes the histamine H1 receptor with a Ki value of 10 nM and exhibits anti-inflammatory effects.
Brand Name: Vulcanchem
CAS No.: 154825-96-4
VCID: VC21346789
InChI: InChI=1S/C33H41NO4/c1-32(2,31(36)38-3)26-18-16-25(17-19-26)30(35)15-10-22-34-23-20-29(21-24-34)33(37,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,35,37H,10,15,20-24H2,1-3H3
SMILES: CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)OC
Molecular Formula: C33H41NO4
Molecular Weight: 515.7 g/mol

Fexofenadine Methyl Ester

CAS No.: 154825-96-4

Cat. No.: VC21346789

Molecular Formula: C33H41NO4

Molecular Weight: 515.7 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Fexofenadine Methyl Ester - 154825-96-4

CAS No. 154825-96-4
Molecular Formula C33H41NO4
Molecular Weight 515.7 g/mol
IUPAC Name methyl 2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoate
Standard InChI InChI=1S/C33H41NO4/c1-32(2,31(36)38-3)26-18-16-25(17-19-26)30(35)15-10-22-34-23-20-29(21-24-34)33(37,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,35,37H,10,15,20-24H2,1-3H3
Standard InChI Key GOUQSHOAAGQXNJ-UHFFFAOYSA-N
SMILES CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)OC
Canonical SMILES CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)OC
Appearance White to Off-White Solid

Chemical Properties and Structure

Fexofenadine Methyl Ester possesses distinct chemical characteristics that define its behavior in biological systems and analytical procedures. These properties are essential to understanding its role in pharmaceutical research and development.

Nomenclature and Identification

The compound is formally identified as Methyl-2-[4-[(1RS)-1-hydroxy-4-(4-hydroxydiphenylmethyl)-1-piperidinyl]-butyl]phenyl]-2-methylpropanoate according to IUPAC nomenclature . It is also known by the synonym 4-[1-Hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyl]-α,α-dimethylbenzeneacetic Acid Methyl Ester, which highlights its structural relationship to benzeneacetic acid derivatives . The compound is uniquely identified by its CAS registry number 154825-96-4, which serves as a universal identifier in chemical databases and literature .

Fundamental Chemical Properties

The comprehensive chemical profile of Fexofenadine Methyl Ester is summarized in Table 1, which aggregates data from multiple reliable sources.

Table 1: Fundamental Chemical Properties of Fexofenadine Methyl Ester

PropertyValue
Chemical NameMethyl-2-[4-[(1RS)-1-hydroxy-4-(4-hydroxydiphenylmethyl)-1-piperidinyl]-butyl]phenyl]-2-methylpropanoate
Common Synonyms4-[1-Hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyl]-α,α-dimethylbenzeneacetic Acid Methyl Ester
Molecular FormulaC₃₃H₄₁NO₄
Molecular Weight515.69 g/mol
CAS Registry Number154825-96-4
Standard Purity (Commercial)>95% (HPLC)

Data compiled from sources

Structural Characteristics

The molecular structure of Fexofenadine Methyl Ester features several distinctive functional groups that define its chemical behavior. The compound contains a piperidinyl group, which contributes to its basic properties, and a hydroxydiphenylmethyl moiety, which influences its interaction with biological receptors . The defining structural feature that distinguishes it from fexofenadine is the methyl esterification of the carboxylic acid group, which alters its lipophilicity and metabolic profile .

The stereochemistry of Fexofenadine Methyl Ester is indicated by the (1RS) notation in its chemical name, suggesting the presence of a racemic mixture at the stereocenter positioned at carbon-1 of the butyl chain . This stereochemical characteristic is important for understanding its three-dimensional conformation and potential biological interactions.

Relationship to Fexofenadine

Fexofenadine Methyl Ester demonstrates an important pharmacokinetic relationship with its parent compound, fexofenadine, particularly in the context of drug metabolism and disposition.

Analytical Methods

The accurate detection and quantification of Fexofenadine Methyl Ester presents both challenges and opportunities in analytical chemistry. Various methodologies have been developed or adapted for this purpose, with chromatographic techniques featuring prominently.

Chromatographic Analysis

Chromatographic methods represent the predominant analytical approach for the separation and quantification of Fexofenadine Methyl Ester. High-performance liquid chromatography (HPLC) with a purity standard of >95% has been reported for commercial preparations of this compound .

For the analysis of fexofenadine and potentially its methyl ester derivative, specialized chromatographic conditions have been investigated. The chiral separation of fexofenadine enantiomers has been achieved using a Chirobiotic V column (250 × 4.6 mm, 5 μm particles) with a mobile phase composed of methanol and ammonium acetate buffer (7 mM, pH 4.25) in a ratio of 97:3 v/v . Under these conditions, the retention time for fexofenadine enantiomers was approximately 24 minutes, with an internal standard eluting at approximately 20 minutes .

Applications and Significance

Fexofenadine Methyl Ester demonstrates several important applications in pharmaceutical research and development, extending beyond its role as a metabolite.

Pharmaceutical Research Applications

As a metabolite of fexofenadine, the methyl ester derivative serves as an important marker in pharmacokinetic studies investigating the absorption, distribution, metabolism, and excretion (ADME) properties of this widely used antihistamine . The identification and quantification of this metabolite contribute to a more comprehensive understanding of fexofenadine's metabolic fate in the human body.

The compound also holds potential value in structure-activity relationship (SAR) studies examining how structural modifications to the carboxylic acid moiety of fexofenadine influence receptor binding affinity, pharmacodynamic properties, and metabolic stability. Such investigations could potentially inform the development of next-generation antihistamine compounds with improved therapeutic profiles.

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